N-tert-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

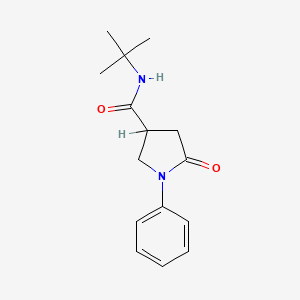

N-tert-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is a pyrrolidine-based small molecule characterized by a five-membered saturated ring system. Its structure features a phenyl group at position 1, a tert-butyl-substituted carboxamide at position 3, and a ketone moiety at position 5 (Figure 1). The pyrrolidine core provides conformational flexibility, while the phenyl and tert-butyl groups contribute to hydrophobic interactions. The ketone group enhances polarity, enabling hydrogen bonding, which may influence solubility and target binding. Structural studies of such molecules often employ crystallographic tools like the SHELX program suite for refinement and analysis .

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)16-14(19)11-9-13(18)17(10-11)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZUJPHGFYEOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960230 | |

| Record name | N-tert-Butyl-5-oxo-1-phenylpyrrolidine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39629-96-4 | |

| Record name | 4-Pyrrolidinecarboxamide, N-(tert-butyl)-2-oxo-1-phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039629964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyl-5-oxo-1-phenylpyrrolidine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of a pyrrolidine derivative with tert-butyl isocyanate and a phenyl-substituted reagent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a base like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis by allowing precise control over reaction parameters and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyrrolidine ring .

Scientific Research Applications

Medicinal Chemistry Applications

Neurodegenerative Disease Treatment:

N-tert-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide has been identified as a lead compound in drug development aimed at treating Alzheimer's disease. Its derivatives exhibit significant inhibitory activity against BACE-1 (Beta-site amyloid precursor protein cleaving enzyme 1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Studies have shown that these compounds can achieve sub-micromolar inhibitory concentrations, indicating their potential efficacy as therapeutic agents .

Neuroprotective Properties:

The compound may also possess neuroprotective effects through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition can enhance cognitive function, making it relevant for conditions associated with cognitive decline.

Enzyme Inhibition:

Research indicates that this compound and its derivatives interact with various biological targets. Docking studies reveal that specific structural features contribute to their binding affinity for BACE-1, facilitating effective inhibition. The presence of the phenyl group enhances interactions within the active site of the enzyme, which is crucial for its inhibitory activity .

Antibacterial Activity:

In addition to its neuropharmacological applications, derivatives of this compound have been synthesized and evaluated for antibacterial properties. Studies have reported moderate to good activity against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-tert-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Derivatives

Pyrrolidine derivatives are widely explored due to their balance of rigidity and flexibility. For example, (2S,4R)-1-((S)-15-(tert-Butyl)-1-(3-(N-(1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfamoyl)phenyl)-1,13-dioxo-5,8,11-trioxa-2,14-diazahexadecan-16-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide () shares the tert-butyl carboxamide group but incorporates additional solubilizing moieties (e.g., morpholine, sulfamoyl) and a benzimidazole-thiazole pharmacophore. These modifications likely enhance target affinity and solubility compared to the simpler N-tert-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide .

Pyridazine-Based Analogues

The European patent (EP 4374877 A2) discloses pyridazine derivatives such as (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide (). These compounds replace the pyrrolidine core with a pyridazine ring, introducing two nitrogen atoms that enhance aromaticity and electronic interactions. Substituents like trifluoromethyl groups and morpholine ethers increase lipophilicity and metabolic stability, while fluorine atoms improve membrane permeability. However, the larger molecular weight and complex substituents may reduce oral bioavailability compared to the simpler pyrrolidine analogue .

Pyridine-Based Analogues

n-tert-butyl-3-methylpyridine-2-carboxamide () substitutes the pyrrolidine ring with a pyridine scaffold, introducing aromaticity and planarity. The absence of a ketone group reduces hydrogen-bonding capacity, while the methyl and tert-butyl groups increase hydrophobicity. Pyridine-based compounds often exhibit higher metabolic stability due to aromatic ring resistance to oxidation, but the rigid structure may limit conformational adaptability during target binding .

Comparative Analysis Table

*Predicted logP values based on substituent contributions (e.g., trifluoromethyl ≈ +0.9, morpholine ≈ -1.0).

Biological Activity

N-tert-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of neurodegenerative diseases and cancer treatment. This article provides an overview of its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a tert-butyl group, a phenyl group, and a carboxamide functional group. Its molecular formula is CHNO, with a molecular weight of approximately 260.33 g/mol. The compound's structural complexity, particularly the presence of the carbonyl group at the 5-position of the pyrrolidine ring, enhances its potential biological activity and reactivity in chemical synthesis.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has been identified as an inhibitor of BACE-1 (Beta-site amyloid precursor protein cleaving enzyme 1), which plays a critical role in the pathogenesis of Alzheimer's disease. Studies indicate that derivatives of this compound exhibit sub-micromolar activity against BACE-1, suggesting their potential as therapeutic agents for neurodegenerative disorders.

Additionally, it may inhibit acetylcholinesterase, contributing to enhanced cognitive function by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and learning.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound and its derivatives. Research indicates that these compounds can exert significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 10 |

| Derivative 21 (with 5-nitrothiophene) | Multidrug-resistant Staphylococcus aureus | 8 |

In vitro studies have shown that this compound can reduce cell viability in cancerous cells while exhibiting lower cytotoxicity towards non-cancerous cells, making it a promising candidate for selective cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in drug development:

- Neuroprotective Effects : Inhibition of BACE-1 has been linked to reduced amyloid-beta plaque formation in cellular models, which is pivotal in Alzheimer's disease progression.

- Combination Therapy : In murine models, this compound has been shown to enhance the efficacy of existing chemotherapeutic agents like sorafenib by interfering with lipid signaling pathways that contribute to multidrug resistance in cancer cells .

- Structure Activity Relationship (SAR) : Studies on various derivatives indicate that modifications to the phenyl or carboxamide groups can significantly alter biological activity, suggesting avenues for further optimization in drug design .

Q & A

Q. What are the standard synthetic protocols for N-tert-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclization, substitution, and amide bond formation. Key steps include:

- Step 1 : Formation of the pyrrolidine ring via cyclization of precursor amines or ketones under reflux conditions.

- Step 2 : Introduction of the tert-butyl group using tert-butyl halides or tert-butoxycarbonyl (Boc) protecting groups.

- Step 3 : Amidation at the 3-position using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF . Reaction conditions (temperature, solvent, catalysts) are critical for yield optimization. For example, cyclization may require temperatures of 80–100°C and acid/base catalysts like p-toluenesulfonic acid or triethylamine.

Q. How is the compound characterized structurally?

Structural elucidation employs:

- X-ray crystallography : Using programs like SHELXL for refinement of crystallographic data to resolve bond lengths and angles .

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., phenyl vs. tert-butyl groups).

- Mass spectrometry (LC-MS) : To verify molecular weight and purity. For crystallography, data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Q. What are the known biological activities of this compound?

While direct studies are limited, structural analogs exhibit:

- Enzyme inhibition : Interaction with targets like α-glucosidase or acetylcholinesterase, likely via hydrogen bonding with the carboxamide group.

- Anticancer potential : Pyrrolidine derivatives often modulate apoptosis pathways (e.g., caspase activation) . Preliminary assays (e.g., in vitro cytotoxicity on cancer cell lines) are recommended to validate activity.

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

Advanced optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, reaction time) to identify optimal conditions.

- Catalyst screening : Transition metal catalysts (e.g., Pd for coupling reactions) or organocatalysts for stereoselective synthesis.

- Purification techniques : Use of flash chromatography or recrystallization in mixed solvents (e.g., ethanol/water) to enhance purity . A case study reported a 15% yield increase using microwave-assisted synthesis at 120°C for 30 minutes .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from differences in assay conditions or impurity profiles. Mitigation steps:

- Reproducibility checks : Replicate studies under standardized conditions (e.g., cell line passage number, serum concentration).

- Impurity profiling : Use HPLC-MS to identify byproducts that may interfere with assays.

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm target specificity .

Q. What computational methods predict interactions with biological targets?

Advanced approaches include:

- Molecular docking : Software like AutoDock Vina to model binding poses with enzymes/receptors. Focus on the carboxamide and tert-butyl moieties for hydrophobic interactions.

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to assess binding affinity.

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

Q. How to address low solubility in pharmacological assays?

Solubility challenges arise from the hydrophobic tert-butyl group. Strategies:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide.

- Nanoformulation : Use liposomes or polymeric nanoparticles to enhance bioavailability.

- Co-solvent systems : Test DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.